2-(Pyridin-3-yl)piperidin-1-amine
Description
2-(Pyridin-3-yl)piperidin-1-amine is a heterocyclic compound featuring a pyridine ring directly attached to a piperidine moiety via its 3-position. This structure confers unique physicochemical properties, such as moderate basicity due to the nitrogen atoms in both rings.
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
2-pyridin-3-ylpiperidin-1-amine |
InChI |
InChI=1S/C10H15N3/c11-13-7-2-1-5-10(13)9-4-3-6-12-8-9/h3-4,6,8,10H,1-2,5,7,11H2 |
InChI Key |
RBKLKVOOTGOALW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-(Pyridin-3-yl)piperidin-1-amine and its analogs:
Key Findings:
Enzyme Inhibition : Compounds like UDO and UDD exhibit strong anti-parasitic activity due to trifluoromethyl groups enhancing binding to CYP51’s hydrophobic active site. In contrast, 2-(Pyridin-3-yl)piperidin-1-amine lacks these groups, suggesting lower potency against T. cruzi but possibly better solubility .
Solubility and Formulation : The hydrochloride salt of 2-(Piperidin-1-yl)pyridin-3-amine () demonstrates how salt forms can drastically improve aqueous solubility, a critical factor in drug development. The target compound’s free base form may require formulation adjustments for optimal bioavailability .
Lipophilicity vs. Selectivity: The trifluoromethyl group in 4-(trifluoromethyl)piperidin-1-amine () increases lipophilicity, favoring blood-brain barrier penetration. However, this may reduce selectivity due to non-specific interactions .
Metabolic Stability : Pyrazole-containing analogs () show resistance to oxidative metabolism, whereas the primary amine in 2-(Pyridin-3-yl)piperidin-1-amine could be susceptible to deamination, necessitating structural modifications for in vivo stability .
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